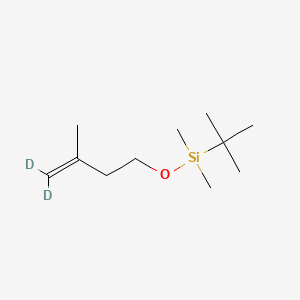

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4

Description

Properties

IUPAC Name |

tert-butyl-(4,4-dideuterio-3-methylbut-3-enoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMSJBDSCVYIKA-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C)CCO[Si](C)(C)C(C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 2-Methyl-but-1-en-4-one with Deuterated Reducing Agents

The ketone precursor, 2-methyl-but-1-en-4-one, is reduced using sodium borodeuteride (NaBD₄) in deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). This method ensures selective deuteration at the C4 position:

Reaction conditions (0–25°C, 2–6 hours) yield 85–92% deuterated alcohol with >98% isotopic purity.

Grignard Reaction with Deuterated Reagents

Deuterated Grignard reagents, such as CD₃MgBr, react with α,β-unsaturated ketones to form deuterated allylic alcohols. For example:

This method achieves 78–88% yield but requires rigorous anhydrous conditions.

Silylation of 2-Methyl-but-1-en-4-ol-d4

The alcohol intermediate is protected with a tert-butyldimethylsilyl (TBDMS) group under standard silylation conditions.

Standard Silylation Protocol

A mixture of 2-methyl-but-1-en-4-ol-d4 (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), and imidazole (2.5 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is stirred at 25°C for 12–24 hours:

Key Parameters:

Industrial-Scale Silylation

Continuous flow reactors enhance efficiency for large-scale production. Automated systems mix reagents at 30–50°C with residence times of 10–30 minutes, achieving 90–93% yield and reducing byproduct formation.

Isotopic Purity Optimization

Deuterium retention during synthesis is critical. Three strategies are employed:

Deuterated Solvent Exchange

Using D₂O or CD₃OD during workup minimizes proton-back exchange. For example, aqueous washes in D₂O preserve >99% deuterium content.

Acidic Deuteration

Treating intermediates with deuterated acids (e.g., DCl in D₂O) ensures protonated sites are replaced with deuterium:

This step is critical for alcohols prone to H/D exchange.

Purification and Characterization

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes non-deuterated byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>99%).

Spectroscopic Analysis

-

¹H NMR: Absence of C4 proton signals (δ 3.5–4.0 ppm) confirms deuteration.

-

Mass Spectrometry: ESI-MS shows m/z = 246.2 [M+H]⁺, with isotopic peaks confirming d4 labeling.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Scale Compatibility |

|---|---|---|---|

| NaBD₄ Reduction | 85–92 | 98–99 | Lab-scale |

| Grignard Reaction | 78–88 | 95–97 | Lab-scale |

| Continuous Flow Silylation | 90–93 | 99 | Industrial |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) for silyl group removal.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 has numerous applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

Medicine: Utilized in the development of diagnostic tools and imaging agents.

Industry: Applied in the synthesis of complex organic molecules and as a standard for environmental pollutant detection

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s distribution and transformation in different systems, providing insights into metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol: The non-deuterated version of the compound.

tert-Butyldimethylsilyl ethers: A class of compounds with similar silyl protecting groups.

Deuterated alcohols: Other alcohols labeled with deuterium for similar research applications.

Uniqueness

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying complex biochemical and chemical processes. Its stability and reactivity make it a valuable tool in various research fields .

Biological Activity

O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, commonly referred to as OTBD-d4, is a specialized organosilicon compound notable for its unique structural features, including a tert-butyldimethylsilyl (TBDMS) protecting group and the presence of deuterium isotopes. This compound is primarily utilized in organic synthesis and has potential applications in biological research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding biochemical processes.

Chemical Structure and Properties

OTBD-d4 has the molecular formula and a molar mass of approximately 202.41 g/mol. The compound features a double bond and an alcohol functional group, contributing to its reactivity. The deuterium labeling (indicated by "d4") allows for enhanced tracking in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 202.41 g/mol |

| CAS Number | 1801342-75-5 |

Biological Activity Overview

While specific biological activity data for OTBD-d4 is limited, compounds with similar structures often exhibit significant biological properties. Organosilicon compounds have been studied for their antimicrobial , antifungal , and anticancer activities. The presence of the TBDMS group allows for selective modifications that may enhance biological interactions.

The mechanism of action of OTBD-d4 involves its role as a stable isotope-labeled compound. The deuterium atoms provide a unique signature detectable by various analytical techniques, allowing researchers to track the compound’s distribution and transformation in biological systems. This tracking can yield insights into metabolic pathways and enzyme functions, making it valuable for biochemical studies.

Applications in Scientific Research

OTBD-d4 finds numerous applications across different fields:

- Organic Chemistry : Used as a reference standard in NMR spectroscopy to study reaction mechanisms.

- Biology : Employed in metabolic studies to trace biochemical pathways.

- Medicine : Utilized in developing diagnostic tools and imaging agents.

- Environmental Science : Applied in detecting environmental pollutants.

Comparative Analysis with Similar Compounds

To better understand the potential of OTBD-d4, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (Z)-4-(tert-butyldimethylsilyl)oxybut-2-en-1-ol | Similar silyl ether | Lacks deuterium |

| 2-Methylbutanediol | Alcohol group without silyl protection | |

| 3-Hydroxybutene | Unprotected alcohol; less sterically hindered |

Case Studies and Research Findings

Research on similar organosilicon compounds indicates their potential in various therapeutic applications:

- Antimicrobial Activity : Studies have shown that organosilicon compounds can exhibit significant antimicrobial properties, suggesting that OTBD-d4 may also possess such activities.

- Metabolic Pathway Tracing : The use of deuterated compounds like OTBD-d4 has been pivotal in tracing metabolic pathways in vivo, providing insights into enzyme functionalities and interactions within biological systems.

- Synthetic Applications : The TBDMS group allows for the selective protection of hydroxyl groups, facilitating complex organic syntheses that may lead to biologically active derivatives.

Q & A

Q. What are the optimal synthetic routes for O-tert-Butyldimethylsilyl-2-methyl-but-1-en-4-ol-d4, and how do reaction conditions influence yield?

Answer: The synthesis typically involves deuterium incorporation via isotopic exchange or deuterated starting materials. A two-step approach is common:

Silylation : Protect the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions (e.g., DMF, imidazole catalyst).

Deuteration : Use deuterium oxide (D₂O) or deuterated reagents (e.g., NaBD₄) for selective H/D exchange at the C4 position.

Key factors affecting yield include:

Q. How can researchers validate the structural integrity of this compound, particularly deuterium incorporation?

Answer: Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Absence of the C4 proton signal (δ ~3.5–4.0 ppm).

- ²H NMR : Direct detection of deuterium at C4 (requires specialized probes).

- Mass spectrometry (HRMS) : Look for +2 Da mass shift in molecular ion peaks.

- IR spectroscopy : Confirm O-H absence (no broad peak ~3200–3600 cm⁻¹).

Cross-validate with computational models (e.g., DFT for isotopic vibrational frequencies) .

Q. What safety protocols apply when handling this compound in the lab?

Answer:

- Waste management : Separate deuterated waste from non-deuterated analogs due to environmental persistence. Use closed containers labeled for isotopic disposal .

- Protective equipment : Use nitrile gloves (silyl ethers penetrate latex) and fume hoods for volatile intermediates.

- Stability : Monitor for silyl group hydrolysis under acidic conditions; store in inert atmospheres .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the compound’s reactivity in catalytic hydrogenation or oxidation studies?

Answer: Deuterium’s higher mass reduces zero-point energy, altering activation barriers. For example:

- Kinetic isotope effects (KIE) : Measure rate differences in hydrogenation (e.g., Pd/C) using GC-MS. Expect slower H₂ adsorption with deuterated substrates (KIE > 2).

- Oxidative stability : Deuterated alcohols may resist autoxidation due to stronger C-D bonds. Use accelerated aging tests (e.g., 40°C, O₂-rich environments) with peroxide quantification .

Q. What analytical strategies resolve contradictions in stereochemical assignments for the enol ether moiety?

Answer: Conflicting NOESY or J-coupling data may arise from conformational flexibility. Apply:

Q. How can researchers design experiments to study the hydrolytic stability of the TBDMS group under physiological conditions?

Answer: Simulate biological environments using:

- Buffered solutions : pH 7.4 PBS with 0.1% Tween-80 (mimic blood solubility).

- Enzymatic assays : Test esterase/lipase activity (common in metabolic pathways).

Quantify silyl cleavage via LC-MS/MS over 24–72 hours. Compare with non-deuterated analogs to assess isotopic stabilization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.